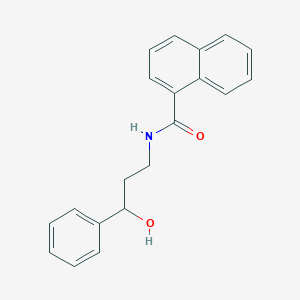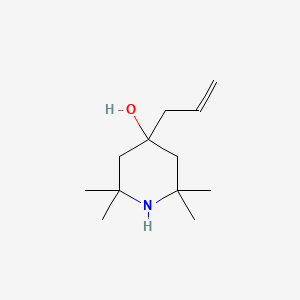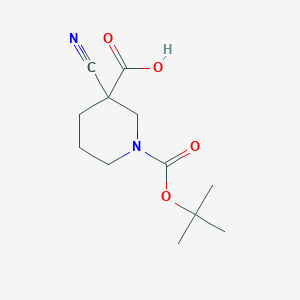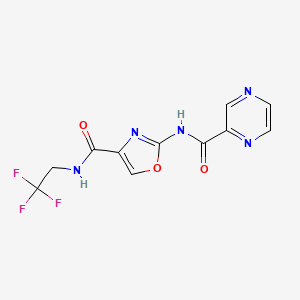![molecular formula C22H26N2O5 B2497568 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 2-(3-methoxyphenyl)acetate CAS No. 1002925-08-7](/img/structure/B2497568.png)
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 2-(3-methoxyphenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related piperazine derivatives involves multiple steps, including acetylation, reaction with piperazine, and subsequent deacetylation to obtain the target product. Such processes have been applied in synthesizing compounds like 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride, with yields over 56.9% (Wang Xiao-shan, 2011). Similar methodologies could be adapted for the synthesis of the compound , emphasizing the importance of selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
Crystal structure and molecular conformation studies are crucial for understanding the spatial arrangement and potential reactivity of the compound. Derivatives of piperazine, such as those with substituted phenyl groups, have been characterized using X-ray diffraction, revealing linear and L-shaped conformations depending on the substituents (B. Kulkarni et al., 2016). These studies provide insights into the molecular structure that can be applied to "2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 2-(3-methoxyphenyl)acetate", suggesting how its functional groups might influence its overall shape and properties.
Chemical Reactions and Properties
The chemical reactivity of piperazine derivatives is influenced by their functional groups. For instance, the introduction of methoxy and acetate groups can affect the nucleophilicity and electrophilicity of the molecule, potentially making it a candidate for various organic reactions, such as N-alkylation and acylation (Li Ming-zhu, 2012). These reactions are essential for the synthesis of more complex molecules and for modifying the compound to alter its physical and chemical properties.
Physical Properties Analysis
The physical properties of "this compound", such as solubility, melting point, and crystallinity, can be inferred from studies on similar compounds. Piperazine derivatives' physical properties are highly dependent on their molecular structure, with modifications in substituents leading to significant changes in these characteristics (Shusheng Zhang et al., 2007).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards acids and bases, and participation in chemical reactions, are crucial for understanding the compound's behavior in various environments. Studies on related compounds suggest that the presence of methoxy and acetate groups can influence these properties, affecting the compound's stability, reactivity, and interactions with other molecules (R. Rajkumar et al., 2014).
Wissenschaftliche Forschungsanwendungen
Impurity Profile Analysis
The impurity profile of related compounds has been determined through sophisticated chromatography and mass spectrometry techniques. This approach highlights the importance of understanding the chemical composition and purity of compounds like 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 2-(3-methoxyphenyl)acetate for their effective use in research, particularly in the development of drugs for thrombotic disorders (Thomasberger, Engel, & Feige, 1999).
Antibacterial Applications
Research has identified derivatives of this compound that selectively target bacterial persisters without affecting normal antibiotic-sensitive cells. This finding is crucial for addressing antibiotic resistance, providing a new avenue for the development of treatments targeting hard-to-eradicate bacterial infections (Kim et al., 2011).
Synthesis and Characterization
The synthesis and comprehensive characterization of related piperazine derivatives have been conducted. These studies not only offer insights into the chemical structure and properties of these compounds but also explore their potential biological activities, including antimicrobial effects (Kulkarni et al., 2016).
Pharmacological Potentials
Investigations into related compounds have uncovered their pharmacological potentials, such as tocolytic activity, indicating their potential use in managing preterm labor by inhibiting uterine contractions (Lucky & Omonkhelin, 2009).
Stability Under Stress Conditions
The stability of pharmaceutical substances under various stress conditions has been a subject of research. These studies are pivotal for drug development, ensuring the stability and efficacy of pharmaceutical compounds throughout their shelf life (Gendugov et al., 2021).
Wirkmechanismus
Target of Action
The primary targets of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 2-(3-methoxyphenyl)acetate are the alpha1-adrenergic receptors (α1-AR) which are a class of G-protein-coupled receptors (GPCRs) . These receptors are among the most studied GPCRs and are associated with numerous neurodegenerative and psychiatric conditions .
Mode of Action
This compound interacts with its targets, the alpha1-adrenergic receptors, by binding to them. This binding affinity is in the range from 22 nM to 250 nM . The interaction results in changes in the function of these receptors, which can lead to various physiological effects .
Biochemical Pathways
The biochemical pathways affected by this compound involve the alpha1-adrenergic receptors. These receptors play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). The compound has been identified as a promising lead compound due to its acceptable pharmacokinetic profile .
Result of Action
The molecular and cellular effects of the action of this compound are primarily due to its interaction with the alpha1-adrenergic receptors. This interaction leads to changes in the function of these receptors, which can result in various physiological effects .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
The compound 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 2-(3-methoxyphenyl)acetate has shown affinity for alpha1-adrenergic receptors . Alpha1-adrenergic receptors are a class of G-protein-coupled receptors (GPCRs) that are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The interaction between this compound and alpha1-adrenergic receptors could potentially influence various biochemical reactions within the body.
Molecular Mechanism
It’s suggested that this compound may inhibit the reuptake and induce the release of monoamine neurotransmitters . This is a mechanism of action shared with drugs of abuse such as amphetamines .
Eigenschaften
IUPAC Name |
[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-(3-methoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5/c1-27-19-8-6-18(7-9-19)23-10-12-24(13-11-23)21(25)16-29-22(26)15-17-4-3-5-20(14-17)28-2/h3-9,14H,10-13,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGQEDYWJRHETE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)COC(=O)CC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-(5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-propylacetamide](/img/structure/B2497488.png)


![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone](/img/structure/B2497497.png)
![4-fluoro-N-[6-[(4-fluorophenyl)sulfonylamino]hexyl]benzenesulfonamide](/img/structure/B2497498.png)
![Ethyl 4-(4-ethylphenyl)-6-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2497500.png)





